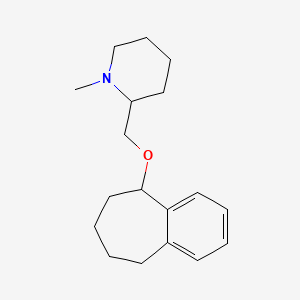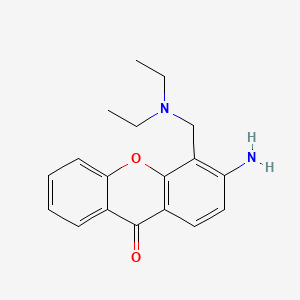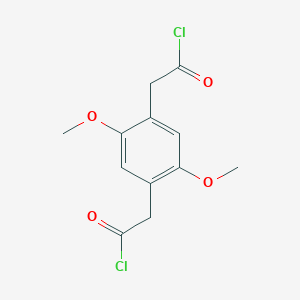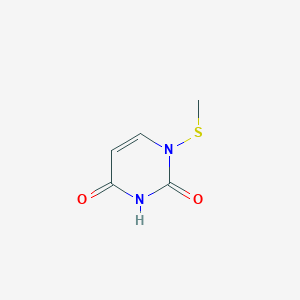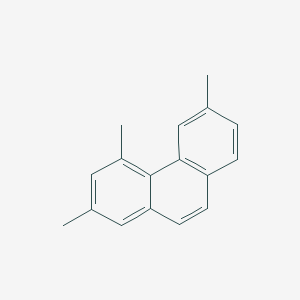
2,4,6-Trimethylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H16 It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the 2nd, 4th, and 6th positions of the phenanthrene skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is often employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenanthrenequinone and other oxygenated compounds.
Reduction: 9,10-Dihydro-2,4,6-trimethylphenanthrene.
Substitution: 9-Bromo-2,4,6-trimethylphenanthrene and similar derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological systems helps understand the effects of PAHs on living organisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethylphenanthrene involves its interaction with cellular components. As a PAH, it can intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations. Additionally, its metabolites can form reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures.
Comparación Con Compuestos Similares
Phenanthrene: The parent compound, lacking the methyl groups.
2,3,5-Trimethylphenanthrene: Another methylated derivative with different substitution positions.
Anthracene: A linear isomer of phenanthrene with similar properties.
Uniqueness: 2,4,6-Trimethylphenanthrene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of methyl groups at the 2nd, 4th, and 6th positions enhances its stability and alters its interaction with other molecules compared to its non-methylated counterparts.
Propiedades
Número CAS |
52988-44-0 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2,4,6-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-4-5-14-6-7-15-9-12(2)8-13(3)17(15)16(14)10-11/h4-10H,1-3H3 |
Clave InChI |
ILEXIZDSCIMJMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC3=CC(=CC(=C32)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


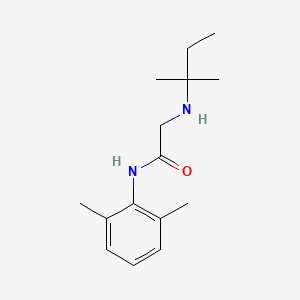

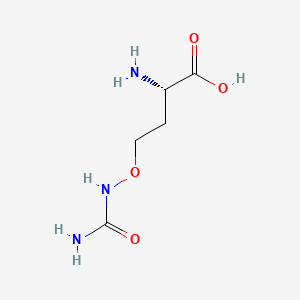

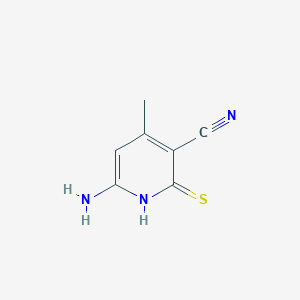
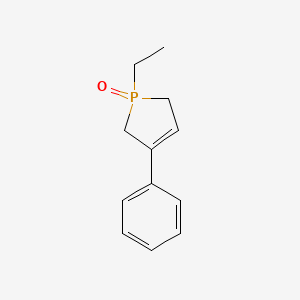
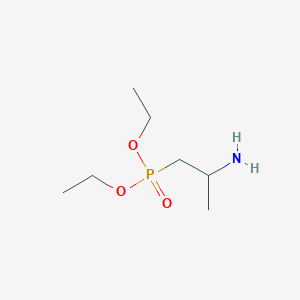
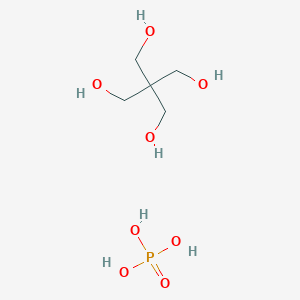

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
